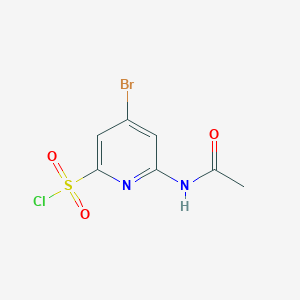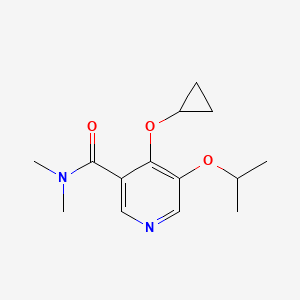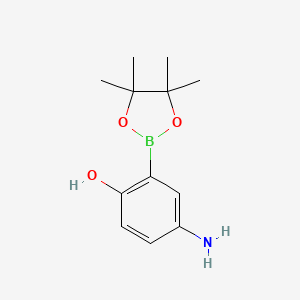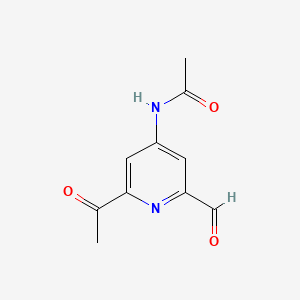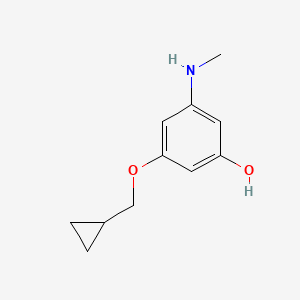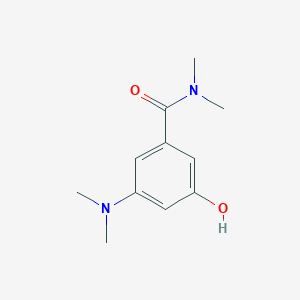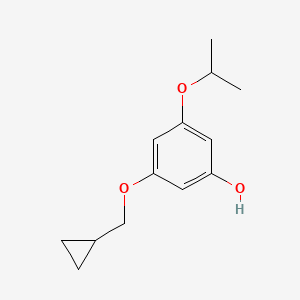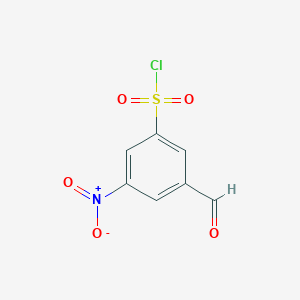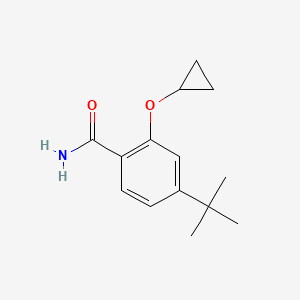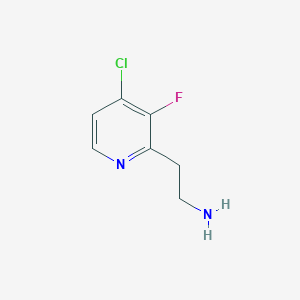
N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group
Méthodes De Préparation
The synthesis of N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-4-(dimethylamino)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
N-(2-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide: This compound has a similar methanesulfonamide group but differs in its aromatic substituents and overall structure.
4-(Dimethylamino)phenylboronic acid pinacol ester: This compound shares the dimethylamino group but has different functional groups and applications
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[2-cyclopropyloxy-4-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-14(2)9-4-7-11(13-18(3,15)16)12(8-9)17-10-5-6-10/h4,7-8,10,13H,5-6H2,1-3H3 |
Clé InChI |
BNLNTHQJSBMYHF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


